5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Description
5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-phenylthiazole group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the thiazole and oxazole rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmaceutical or agrochemical applications. The molecular weight is 387.34 g/mol (calculated), with a logP value indicative of moderate lipophilicity .
Properties
IUPAC Name |
5-(2-phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2OS/c20-19(21,22)14-8-4-7-13(9-14)15-10-17(25-24-15)16-11-26-18(23-16)12-5-2-1-3-6-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIPFQXASWAYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Oxazole Synthesis
The oxazole ring is synthesized via cyclodehydration of α-acylamino ketones. For example, reacting 3-(trifluoromethyl)phenyl-substituted acylamino ketones with polyphosphoric acid (PPA) at 120°C yields the oxazole core. Subsequent functionalization introduces the thiazole moiety.
Example Protocol :
- Acylamino Ketone Preparation :
- 3-(Trifluoromethyl)benzoyl chloride reacts with 2-aminoacetophenone to form N-(3-(trifluoromethyl)benzoyl)-2-aminoacetophenone.
- Cyclodehydration :
- Thiazole Coupling :
Thiazole Formation via Hantzsch Reaction
The thiazole ring is constructed separately using phenacyl bromides and thioureas.
Procedure :
- Phenacyl Bromide Synthesis :
- Cyclocondensation :
- React with thiourea in ethanol under reflux to form 2-phenyl-1,3-thiazol-4-amine.
- Oxazole-Thiazole Coupling :
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-mediated coupling links pre-formed oxazole and thiazole boronic esters.
Key Steps :
- Oxazole Boronic Ester Synthesis :
- Lithiate 3-[3-(trifluoromethyl)phenyl]-1,2-oxazole at C5 using LDA, then treat with pinacolborane.
- Thiazole Halide Preparation :
- Brominate 2-phenylthiazole at C4 using NBS in CCl₄.
- Coupling :
Stille Coupling
Employ organostannanes for regioselective bond formation.
Method :
- Oxazole Stannane :
- Convert 5-trimethylstannyl-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole via Me₃SnCl/LiHMDS.
- Thiazole Iodide :
- Iodinate 2-phenylthiazole at C4 using I₂/HIO₃.
- Cross-Coupling :
Multi-Component Reactions (MCRs)
One-Pot Oxazole-Thiazole Assembly
Concurrent formation of both heterocycles enhances efficiency.
Protocol :
- Reactants :
- 3-(Trifluoromethyl)benzaldehyde, 2-phenylthiazole-4-carbaldehyde, and hydroxylamine hydrochloride.
- Conditions :
Mechanism :
- Aldehydes condense with NH₂OH to form nitrile oxides, which undergo [3+2] cycloaddition with thiazole dienophiles.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling reduces waste and reaction time.
Steps :
Aqueous-Mediated Cyclization
Water as solvent improves sustainability.
Example :
- React 3-(trifluoromethyl)phenyl isocyanide with 2-phenylthiazole-4-carbonyl chloride in H₂O/NaHCO₃ at 80°C (yield: 60%).
Analytical Validation
Spectroscopic Data
Yield Optimization Table
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, dioxane | 75 | 98 |
| Mechanochemical | Ball milling | 70 | 95 |
| Robinson-Gabriel | PPA, 120°C | 68 | 97 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxazole ring, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, especially the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study demonstrated that derivatives containing thiazole and oxazole moieties exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through DNA damage mechanisms, as evidenced by colony formation and TUNEL assays .
Case Study: Cytotoxicity Assessment
A specific derivative was tested for its efficacy against the LN229 glioblastoma cell line. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutics. The compound's structure-function relationship was also explored, revealing that modifications to the trifluoromethyl group enhanced its cytotoxic properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested against standard antibiotics. Results indicated that it possessed comparable or superior activity against certain pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory research. Preliminary investigations have indicated that 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole can inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Case Study: Cytokine Inhibition
In cellular models of inflammation, treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6. These findings support further exploration into its therapeutic potential in inflammatory disorders .
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Significant cytotoxicity against LN229 cells |
| Antimicrobial | Disruption of bacterial metabolism | Effective against resistant bacterial strains |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduction in TNF-alpha and IL-6 levels |
Mechanism of Action
The mechanism of action of 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Methylpiperazine in the GPCR-targeted analog () improves solubility but adds steric bulk, unlike the target compound’s simpler structure .
Biological Activity: Rimonabant () demonstrates that halogenated aryl groups (e.g., chlorophenyl) are critical for receptor antagonism, suggesting the target’s trifluoromethyl group may similarly enhance affinity .
Synthetic Accessibility :
- The commercial availability of 5-[4-(trifluoromethyl)phenyl]oxazole () suggests the target compound could be synthesized via similar cross-coupling or cyclization methods .
- ’s use of click chemistry for triazole-thiazole assemblies supports modular synthesis routes for the target compound .
Structural Insights :
- Crystallography data from reveals that fluorophenyl groups adopt perpendicular orientations, which may influence the target compound’s conformation in solid-state or protein-binding contexts .
Research Findings and Implications
- Kinase Inhibition Potential: Analogues like RXDX-105 () with trifluoromethyl groups show RET kinase inhibition, suggesting the target compound may share similar mechanisms .
- Solubility Challenges : The absence of solubilizing groups (e.g., piperazine in ) may limit the target compound’s bioavailability, necessitating formulation optimization .
Biological Activity
5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole (CAS: 1621966-91-3) is a synthetic compound that incorporates a thiazole and oxazole moiety, known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's molecular formula is , indicating the presence of trifluoromethyl and thiazole functionalities that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxazole and thiazole rings exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. The specific biological activities of 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole are summarized below.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For example, 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 8 |
| Escherichia coli | 15 | 16 |
| Enterococcus faecium | 17 | 10 |
These results indicate that the compound exhibits varying degrees of antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis. The presence of the trifluoromethyl group is known to enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy against microbial targets .
Case Studies
A significant case study involved synthesizing various oxazole derivatives to evaluate their antimicrobial properties. Among these derivatives, the specific structure of 5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole was found to be particularly effective against Enterococcus faecium, demonstrating a clear inhibition zone and low minimum inhibitory concentration (MIC) values .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Structural Modifications : Altering substituents on the thiazole or oxazole rings to enhance potency.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating synergistic effects with existing antibiotics to combat resistant strains.
Q & A
Basic Synthesis Methodology
Q: What are the established synthetic routes for preparing 5-(2-phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole? A: Synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thioureas.
- Step 2: Oxazole ring construction via cyclodehydration of acylated intermediates (e.g., using POCl₃ or T3P® as cyclizing agents).
- Step 3: Functionalization of the 3-position with 3-(trifluoromethyl)phenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Key purification methods include column chromatography (silica gel, hexane/EtOAc) and recrystallization .
Advanced Optimization Strategies
Q: How can researchers optimize yields in complex heterocyclic systems like this compound? A: Advanced strategies include:
- Catalyst Screening: Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in cyclization .
Structural Characterization
Q: Which spectroscopic and analytical methods confirm the compound’s structure? A: A combination of techniques is essential:
- ¹H/¹³C NMR: Assigns proton environments (e.g., oxazole C-2 proton at δ 8.2–8.5 ppm) and confirms trifluoromethyl resonance .
- IR Spectroscopy: Identifies C=N stretches (1650–1600 cm⁻¹) and CF₃ vibrations (1250–1150 cm⁻¹) .
- Elemental Analysis: Validates purity (>95%) and stoichiometry .
Biological Activity Profiling
Q: What in vitro assays are relevant for evaluating its pharmacological potential? A: Common assays include:
- Receptor Binding: Radioligand displacement assays (e.g., for kinase or GPCR targets) using tritiated probes .
- Cytotoxicity Screening: MTT assay on cancer cell lines (IC₅₀ determination) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., for cyclooxygenase or phosphodiesterase inhibition) .
Crystallographic Analysis
Q: How is single-crystal X-ray diffraction applied to study this compound? A:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
- Refinement: SHELXL software refines positional and thermal parameters, with R1 < 0.05 for high-quality datasets.
- Key Metrics: Analyze dihedral angles between thiazole/oxazole rings to assess planarity and π-π stacking potential .
Resolving Data Contradictions
Q: How to address discrepancies in reported biological activity data? A: Systematic approaches include:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives .
- Control Experiments: Test stability in assay buffers (e.g., HPLC monitoring for degradation).
- Computational Docking: Compare binding poses in homology models (e.g., AutoDock Vina) to identify false interactions .
Computational Modeling
Q: What in silico methods predict binding affinity and selectivity? A:
- Molecular Docking: Use Glide or GOLD to simulate interactions with target proteins (e.g., hydrophobic pockets accommodating CF₃ groups) .
- QSAR Models: Train models on analogs with known IC₅₀ values to predict activity cliffs .
- PASS Algorithm: Predicts secondary pharmacological effects (e.g., anti-inflammatory vs. antiviral) .
Structure-Activity Relationship (SAR) Analysis
Q: How do substituents influence bioactivity? A: Critical modifications include:
- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity (logP increase by ~1.5 units) .
- Thiazole vs. Oxazole: Thiazole improves π-stacking; oxazole increases solubility via hydrogen bonding .
- Phenyl Substituents: Electron-withdrawing groups (e.g., -CF₃) boost receptor affinity by 10–100x in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
